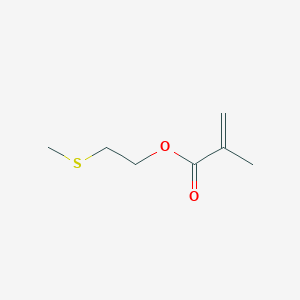

2-(Methylthio)ethylmethacrylat

Übersicht

Beschreibung

2-(Methylthio)ethyl methacrylate

Wissenschaftliche Forschungsanwendungen

Polymerisation

2-(Methylthio)ethylmethacrylat wird zur Synthese von Polymeren verwendet. Es kann einer RAFT-Polymerisation (Reversible Addition-Fragmentation Chain Transfer) unterzogen werden, um Poly(2-(methylsulfinyl)ethylmethacrylat) zu erzeugen. Dieser Prozess beinhaltet die Polymerisation von this compound und die anschließende Oxidation zum Sulfoxid .

Stimuli-Reaktionsfähigkeit

Diese Verbindung ist ein vielseitiges Monomer für die Stimuli-Reaktionsfähigkeit. Sie kann verwendet werden, um Polymere zu erzeugen, die auf bestimmte Stimuli reagieren. Beispielsweise kann sie verwendet werden, um polymere Nanopartikel zu erzeugen, die sich bei Belichtung mit sichtbarem Licht schnell zersetzen .

Polymerisationsinduzierte Selbstassemblierung (PISA)

This compound kann dem PISA-Prozess aus einem Poly(oligo(ethylenglykol)methylethermethacrylat) (POEGMA)-Makromolekularen Kettenübertragungsmittel (Makro-CTA) unterzogen werden, um wohldefinierte polymere Nanopartikel verschiedener Morphologien zu erzeugen .

Singulett-Sauerstoff-Löschung

Die Polymerisationskinetik von this compound wird nicht durch das Vorhandensein von Luft beeinflusst, was auf die Singulett-Sauerstoff-Löschfähigkeit dieser Verbindung zurückzuführen ist .

Synthese von N-Oxid-Polymeren

Neben Sulfoxidpolymeren kann this compound auch zur Synthese der entsprechenden N-Oxidpolymere verwendet werden .

Verwendung im photoinduzierten Elektronen-/Energieübertrag

Diese Verbindung kann im photoinduzierten Elektronen-/Energieübertrag-reversiblen Additions-Fragmentations-Kettenübertragungs- (PET-RAFT)-Polymerisationsprozess verwendet werden .

Wirkmechanismus

Target of Action

2-(Methylthio)ethyl methacrylate (2-MEMA) is a monomer that is primarily used in the synthesis of polymers . The primary targets of 2-MEMA are the polymer chains where it gets incorporated during the polymerization process .

Mode of Action

The mode of action of 2-MEMA involves its incorporation into polymer chains through a process known as polymerization . During this process, the double bond in the methacrylate group of 2-MEMA opens up and forms a bond with the growing polymer chain . This results in the formation of a polymer that has the 2-(methylthio)ethyl group pendant from the polymer backbone .

Biochemical Pathways

The polymers synthesized from 2-mema can exhibit various properties depending on their structure and composition . These properties can influence the behavior of the polymers in biological systems, such as their biocompatibility, biodegradability, and ability to interact with cells and tissues .

Pharmacokinetics

The pharmacokinetics of the resulting polymers would depend on factors such as their size, chemical composition, and the presence of any functional groups .

Result of Action

The primary result of the action of 2-MEMA is the formation of polymers with specific properties conferred by the 2-(methylthio)ethyl group . These polymers can be designed to have a variety of uses, such as in the development of new materials, drug delivery systems, and biomedical devices .

Biochemische Analyse

Biochemical Properties

It is known that it can undergo polymerization under free-radical conditions .

Cellular Effects

It has been reported that polymers derived from this compound can be used in cryopreservation . These polymers do not modulate the frozen components during cryopreservation . Long-term exposure of the polymers was not tolerated by cells, but shorter incubation times, which are relevant for cryopreservation, were tolerated .

Molecular Mechanism

It is known that it can undergo polymerization under free-radical conditions .

Temporal Effects in Laboratory Settings

It has been reported that polymers derived from this compound can be used in cryopreservation . These polymers do not modulate the frozen components during cryopreservation .

Eigenschaften

IUPAC Name |

2-methylsulfanylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGMNVSTCSILMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393393 | |

| Record name | 2-(Methylthio)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14216-23-0 | |

| Record name | 2-(Methylthio)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes MTEMA particularly interesting for material design?

A1: MTEMA's thioether group offers unique reactivity and can be utilized for stimuli-responsive materials. For example, research has shown that MTEMA can be incorporated into polymers and subsequently oxidized to form sulfoxide groups []. This oxidation process can significantly impact the polymer's properties, such as its cytotoxicity []. Additionally, the thioether group allows for polymerization-induced self-assembly (PISA) when used with specific macro-CTAs like poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) []. This process generates nanoparticles that can be disassembled upon exposure to visible light due to the oxidation of the thioether group by singlet oxygen generated by encapsulated photosensitizers like ZnTPP [].

Q2: Can MTEMA be used to create functional surfaces?

A2: Yes, MTEMA can be copolymerized with other monomers to create surfaces with tailored properties. For instance, researchers have successfully incorporated MTEMA into terpolymers containing hydrophilic and hydrophobic components []. This specific terpolymer was then used as a platform for the in-situ polymerization of phospholipids, resulting in a stable, biomimetic surface [].

Q3: Does the incorporation of MTEMA affect the electrochemical properties of polymers?

A3: Yes, incorporating MTEMA into polymers with electroactive groups like ferrocene can influence their electrochemical behavior. Studies have demonstrated that copolymers of vinylferrocene and MTEMA exhibit enhanced stability when used to modify gold electrodes compared to poly(vinylferrocene) alone []. This improved stability is attributed to the presence of the thioether groups within the copolymer structure [].

Q4: Are there applications of MTEMA in metal extraction?

A4: Yes, MTEMA-containing polymers show promise for metal extraction applications. Research has shown that poly(N-isopropylacrylamide-co-MTEMA) gels can effectively extract gold(III) ions from solutions []. The thioether groups in MTEMA play a crucial role in binding the gold ions, while the thermosensitive nature of the copolymer allows for the controlled uptake and release of the metal [].

Q5: Are there any limitations or challenges associated with using MTEMA?

A5: While MTEMA offers various advantages, some challenges need to be considered. For instance, the oxidation of the thioether group to sulfoxide, while useful for some applications, can also lead to increased cytotoxicity in certain polymers []. This highlights the need for precise control over the oxidation process to tailor the material properties for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B87148.png)